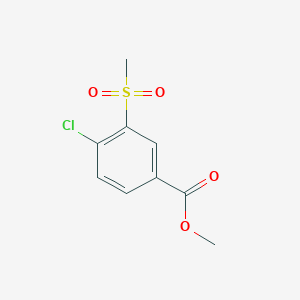
Methyl 4-chloro-3-(methylsulfonyl)benzoate
Cat. No. B8783573
Key on ui cas rn:
157069-50-6
M. Wt: 248.68 g/mol
InChI Key: NLPRXDKTULOVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022899
Procedure details


250 g of disodium 4-chloro-3-hydroxysulfinylbenzoate were suspended in 500 ml of abs. dimethylformamide at RT, 218 ml of methyl iodide (3.5 mol) were added and the reaction mixture was heated to 60° C. It was subsequently stirred at this temperature for 4 hours, then allowed to stand at RT overnight. The mixture became solid on cooling. It was warmed to 70° C., diluted with 250 ml of abs. dimethylformamide and subsequently stirred at 70° C. for a further 3 hours. The solvent was distilled off, the residue was taken up in 1000 ml of water, stirred for 30 minutes in an ice bath, filtered off with suction and washed 3 times with about 200 ml of water each time, sucked dry and dried in vacuo (50° C.).
Name
disodium 4-chloro-3-hydroxysulfinylbenzoate
Quantity
250 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-])=[O:7])=[CH:4][C:3]=1[S:11]([OH:13])=[O:12].[Na+].[Na+].Cl[C:17]1C=CC(C([O-])=O)=CC=1S(O)=O.CI.CN(C)[CH:33]=[O:34]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:34][CH3:33])=[O:7])=[CH:4][C:3]=1[S:11]([CH3:17])(=[O:13])=[O:12] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
disodium 4-chloro-3-hydroxysulfinylbenzoate
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=O)[O-])C=C1)S(=O)O.[Na+].[Na+].ClC1=C(C=C(C(=O)[O-])C=C1)S(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
218 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It was subsequently stirred at this temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at RT overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was warmed to 70° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 250 ml of abs
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes in an ice bath
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with about 200 ml of water each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo (50° C.)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
